5-Nitrouracil
Overview
Description
5-Nitrouracil is an organic compound with the chemical formula C4H3N3O4. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of a nitro group at the fifth position of the uracil ring, which imparts unique chemical and physical properties. This compound is known for its polarizable nature and permanent electric dipole moment, making it of interest in fields such as nonlinear optics and optoelectronics .
Mechanism of Action
Target of Action
5-Nitrouracil (5-NU) is a polarizable molecule with a permanent electric dipole moment . It’s a pyrimidine analog, similar to 5-fluorouracil (5-FU), which is known to interfere with DNA synthesis by blocking the thymidylate synthetase conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
5-NU interacts with its targets, primarily DNA and RNA, by substituting for uracil during the transcription process . The 5-nitro substituent activates the 6-carbon of the Ura heterocycle towards nucleophiles . This substitution can disrupt normal cellular processes, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by 5-NU are primarily those involved in DNA and RNA synthesis. By substituting for uracil, 5-NU can disrupt the normal function of these molecules, leading to errors in protein synthesis and ultimately cell death .
Pharmacokinetics
The metabolism and excretion of 5-NU are likely to involve the liver and kidneys, respectively .
Result of Action
The primary result of 5-NU’s action is the disruption of normal cellular processes, leading to cell death. This is due to its interference with DNA and RNA synthesis, which can lead to errors in protein synthesis .
Biochemical Analysis
Biochemical Properties
5-Nitrouracil interacts with several biomolecules. For instance, it has been found that a few organisms, notably some fungi, have the ability to metabolize thymidine to uracil, thus conserving the pyrimidine ring for subsequent metabolic use . This indicates that this compound may interact with enzymes involved in this metabolic pathway.
Cellular Effects
It has been suggested that this compound could influence cellular function by interacting with various biomolecules and participating in biochemical reactions .
Molecular Mechanism
It is known that this compound is a polarizable molecule with a permanent electric dipole moment . This property could potentially influence its interactions with other biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
It has been reported that the dehydration of this compound results in it being classified as a “channel hydrate” in which dehydration proceeds principally by the exit of the water molecules along channels in the structure .
Metabolic Pathways
This compound is involved in the metabolic pathway where thymidine is metabolized to uracil in some organisms . This suggests that this compound may interact with enzymes involved in this metabolic pathway.
Transport and Distribution
Given its polarizable nature and permanent electric dipole moment , it is plausible that it could interact with various transporters or binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitrouracil can be synthesized through the nitration of uracil. The typical method involves reacting uracil with nitric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent decomposition and to ensure the selective nitration at the fifth position of the uracil ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale nitration reactors where uracil is treated with a mixture of nitric acid and sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization. The process requires stringent safety measures due to the explosive nature of nitrating agents .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrouracil undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 5-Aminouracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrouracil has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pyrimidine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its role in stabilizing plasma concentrations of 5-fluorouracil in cancer treatment.
Comparison with Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
5-Bromouracil: A mutagenic analog of uracil.
5-Iodouracil: Used in radiotherapy.
Comparison: 5-Nitrouracil is unique due to its nitro group, which imparts distinct chemical reactivity and physical properties. Unlike 5-Fluorouracil, which is primarily used in medicine, this compound finds applications in both medical and industrial fields. Its strong electron-accepting nitro group makes it more reactive in substitution reactions compared to 5-Bromouracil and 5-Iodouracil .
Properties
IUPAC Name |
5-nitro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUARVSWVPPVUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060597 | |
Record name | 5-Nitrouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-08-5 | |
Record name | 5-Nitro-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitrouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitrouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9790 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 5-Nitrouracil | |
Source | EPA DSSTox | |
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Record name | 5-nitrouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.320 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does 5-Nitrouracil interact with its target and what are the downstream effects?
A1: this compound and its 5′-monophosphate derivative (5-nitro-dUMP) primarily target thymidylate synthetase, an enzyme crucial for DNA biosynthesis []. By blocking this enzyme, they hinder the incorporation of deoxyuridine into DNA, ultimately inhibiting DNA synthesis []. This mechanism makes this compound derivatives potential antiviral agents, particularly against vaccinia virus, as their effect can be reversed by the addition of deoxythymidine [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C4H3N3O4, and its molecular weight is 157.09 g/mol [].
Q3: What are the key spectroscopic features of this compound?
A3: Spectroscopic studies, including IR and ESR, have been extensively used to characterize this compound:- IR Spectroscopy: The presence of characteristic functional groups like carbonyl and nitro is confirmed through IR spectroscopy [, ].- ESR Spectroscopy: ESR studies on irradiated this compound provide valuable information about the formation and structure of free radicals, particularly iminoxyl radicals [, , ].
Q4: How does the crystal structure of this compound influence its properties and applications?
A4: this compound exhibits polymorphism, existing in different crystalline forms that impact its properties [, , ]. The non-centrosymmetric crystal structure of this compound contributes to its notable nonlinear optical properties, making it suitable for applications in nonlinear optics, such as second harmonic generation [, ]. The existence of hydrogen bonds in the crystal lattice also contributes to its stability and high damage threshold [].
Q5: What is known about the dehydration behavior of this compound hydrate?
A5: Research has clarified the dehydration mechanism of this compound hydrate, showing that it does not proceed through channel hydrate mechanisms. Instead, dehydration likely occurs through the formation of structural defects in the crystal, as evidenced by macro and microstructural analysis [].
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself might not be a catalyst, its derivatives are known to interact with enzymes. For instance, this compound inhibits isoorate decarboxylase (IDCase), an enzyme involved in the thymidine salvage pathway, suggesting a potential role in regulating pyrimidine metabolism in certain organisms [].
Q7: Have computational methods been employed to study this compound?
A7: Yes, computational techniques like INDO-MO calculations have been crucial in understanding the electronic structure and properties of this compound, particularly in identifying and characterizing free radicals formed upon irradiation [, ].
Q8: How do structural modifications of this compound affect its biological activity?
A8:
- Substitution at N-1 and N-3: Alkylating the N-1 and N-3 positions of this compound can significantly influence its reactivity [].- Thio-Substitution: Replacing the oxygen atoms in this compound with sulfur atoms to form thio-derivatives, such as 5-nitro-2-thiouracil and 5-nitro-2,4-dithiouracil, leads to increased lipophilicity []. - C-6 Modifications: Introducing substituents at the C-6 position impacts the reactivity and potential for ring transformations [, , , ].
Q9: What is known about the stability of this compound?
A9: this compound demonstrates stability in air and has a high damage threshold, attributes attributed to the presence of hydrogen bonds within its crystal structure [].
Q10: What is the antiviral activity of this compound and its derivatives?
A11: 5-Nitro-2′-deoxyuridine (5-nitro-dU) and its monophosphate derivative have shown potent antiviral activity against vaccinia virus in vitro []. Additionally, 5-nitro-dU exhibits synergistic antiviral activity when combined with ganciclovir against human cytomegalovirus [].
Q11: Which analytical techniques are crucial for studying this compound?
A13: - HPLC: HPLC plays a significant role in analyzing and quantifying this compound and its derivatives, especially in biological samples [].- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are essential for structural elucidation and understanding the stereochemistry of this compound derivatives [].
Q12: What factors influence the solubility of this compound?
A14: The solubility of this compound is dependent on the solvent used. Its solubility in water is influenced by factors such as temperature and pH [, ].
Q13: Does this compound interact with drug-metabolizing enzymes?
A15: Research suggests that this compound derivatives, especially 5-NO2-dU, might interfere with thymidylate synthetase, a crucial enzyme in pyrimidine biosynthesis, suggesting a potential for interaction with drug-metabolizing pathways [, ].
Q14: Are there alternative compounds with similar activity to this compound?
A16: Compounds like 5-fluoro-, 5-trifluoromethyl-, 5-cyano-, and 5-thiocyanato-2′-deoxyuridine also inhibit deoxyuridine incorporation into DNA without affecting deoxythymidine incorporation, suggesting they might act as alternatives to this compound in targeting thymidylate synthetase [].
Q15: What resources are valuable for this compound research?
A15: Access to spectroscopic techniques like IR, ESR, and NMR, along with separation techniques like HPLC, is crucial for characterizing and analyzing this compound and its derivatives. Additionally, computational chemistry tools and databases are helpful for modeling, predicting properties, and understanding the structure-activity relationships of these compounds.
Q16: What are some significant milestones in the research of this compound?
A18: - Early Studies (1970s): Initial investigations focused on the synthesis, spectroscopic characterization, and the impact of radiation on this compound, exploring its radical formation and electronic properties [, , , ].- Nonlinear Optical Properties (1990s): The discovery of significant nonlinear optical properties in this compound marked a turning point, leading to exploration of its potential in optical applications [, ].- Polymorphism and Hydrate Studies (2000s): Research unveiled the polymorphic nature of this compound and the unique dehydration behavior of its hydrate form, providing insights into its solid-state properties and behavior [, , ].
Q17: How does research on this compound bridge different scientific disciplines?
A19: The study of this compound brings together various fields like:- Synthetic Organic Chemistry: The synthesis of this compound and its diverse derivatives requires expertise in organic synthesis methodologies [, , , , ].- Analytical Chemistry: Advanced analytical techniques, including spectroscopy and chromatography, are employed to characterize, quantify, and study the interactions of this compound [, , , ].- Physical Chemistry: Understanding the crystal structure, polymorphism, and spectroscopic properties demands knowledge from physical chemistry [, , , ].- Biochemistry and Pharmacology: Investigating the interactions of this compound with enzymes like thymidylate synthetase and exploring its potential as an antiviral agent bridge the gap between chemistry and biology [, , ].
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